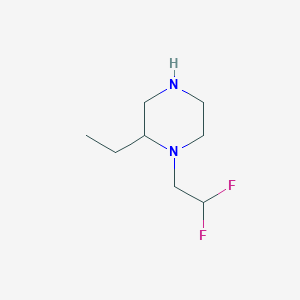

1-(2,2-Difluoroethyl)-2-ethylpiperazine

Vue d'ensemble

Description

The compound “1-(2,2-Difluoroethyl)-2-ethylpiperazine” is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a carbon-fluorine bond. They are used in a variety of applications due to their unique properties, such as high thermal and chemical stability .

Synthesis Analysis

While specific synthesis methods for “1-(2,2-Difluoroethyl)-2-ethylpiperazine” were not found, related compounds can be synthesized through various methods. For instance, 2,2-difluoroethanol can be prepared by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied extensively . These processes have streamlined access to molecules of pharmaceutical relevance.Applications De Recherche Scientifique

Electrochemical Fluorination in Piperazines

The electrochemical fluorination (ECF) of 1-ethylpiperazine and its derivatives is significant for synthesizing perfluoro(4-fluoro-1-ethylpiperazine) and other perfluorinated piperazines. These compounds, obtained through ECF, have varied yields influenced by the type of N-alkyl groups and the carboxylic acid ester group on the piperazine ring. Spectroscopic data and physical properties of these perfluorinated compounds are detailed, enhancing the understanding of their structure and potential applications (Abe, Baba, & Soloshonok, 2001).

Structural Analysis via X-ray Crystallography

X-ray crystallographic analysis plays a crucial role in confirming the structural predictions made from chemical and spectral analyses. Studies like the one on 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole reveal the planarity of benzimidazole ring systems and the chair conformation of piperazine rings, contributing to the understanding of molecular structure and conformation (Ozbey, Kuş, & Göker, 2001).

Synthesis and Characterization of Hybrid Materials

The synthesis of hybrid materials like 1-Ethylpiperazine-1,4-diium tetrachlorocadmate involves single-crystal X-ray diffraction analyses and characterizing the compound through IR, Raman, and UV–Visible spectroscopies. The study of the dielectric properties and phase transitions of such materials opens doors to new applications in materials science (Dhieb, Valkonen, Rzaigui, & Smirani, 2015).

Antitumor and Antioxidant Effects of Piperazine Derivatives

The synthesis of N-ethylpiperazine substitute thioureas and their copper(II) complexes has shown significant antitumor and antioxidant effects. These studies are crucial for understanding the biological activities of these compounds and their potential therapeutic applications (Karagoz, Genç, Yılmaz, & Keser, 2013).

Organic–Inorganic Hybrid Materials Synthesis

The creation of organic–inorganic hybrid materials like [2-ethylpiperazine tetrachlorocuprate(II)] involves structural analysis through techniques like Fourier transform infrared spectroscopy and single-crystal X-ray crystallography. Studying these materials' optical absorption, photoluminescence properties, and biological activities, like antioxidant activity and potential interactions with viral proteins, is essential for developing new materials with specific functionalities (Gannouni, Tahri, Roisnel, Al‐Resayes, Azam, & Kefi, 2023).

Safety And Hazards

Orientations Futures

The use of organofluorine compounds in various fields, including organic synthesis, polymer chemistry, and materials science, is an active area of research . Future research may focus on developing new synthesis methods, studying their biological properties, and exploring their potential applications.

Propriétés

IUPAC Name |

1-(2,2-difluoroethyl)-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2/c1-2-7-5-11-3-4-12(7)6-8(9)10/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVYAFZHVLPBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Difluoroethyl)-2-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylcarbamoyl]-cyclopropanecarboxylic acid](/img/structure/B1426728.png)

![4-[(2-Methylpyrimidin-4-yl)oxy]aniline](/img/structure/B1426737.png)

![4-[(2-Methoxyethyl)(methyl)amino]benzoic acid](/img/structure/B1426738.png)

![2-[(Pyridin-2-ylmethyl)amino]ethanesulfonamide oxalate](/img/structure/B1426740.png)